molecular formula C19H22N2O4S B3833999 3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide

3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide

Cat. No. B3833999
M. Wt: 374.5 g/mol
InChI Key: TVXRKHHHBDJAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as N-(2-methylphenyl)-3-methyl-4-(4-morpholinylsulfonyl)benzamide or TAK-659. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide involves the inhibition of BTK activity, which leads to the suppression of B-cell receptor signaling. This, in turn, results in the inhibition of B-cell proliferation, survival, and activation, leading to the reduction of inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide include the inhibition of B-cell proliferation, survival, and activation, leading to the reduction of inflammation and tumor growth. It has also been shown to modulate immune responses and enhance the activity of other immune cells, such as natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide in lab experiments include its specificity and potency in inhibiting BTK activity, its potential therapeutic applications in various diseases, and its ability to modulate immune responses. The limitations include its potential toxicity and the need for further studies to determine its optimal dosage and efficacy in different disease models.

Future Directions

There are several future directions for the research on 3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide. These include the development of more potent and selective BTK inhibitors, the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis, and the exploration of its combination therapy with other drugs to enhance its efficacy and reduce toxicity. Furthermore, the use of this compound in preclinical and clinical studies may provide valuable insights into its safety and efficacy in humans.
In conclusion, 3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of BTK activity, leading to the suppression of B-cell receptor signaling and the reduction of inflammation and tumor growth. Further studies are needed to determine its optimal dosage and efficacy in different disease models and its safety and efficacy in humans.

Scientific Research Applications

3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the pathogenesis of these diseases.

properties

IUPAC Name

3-methyl-N-(2-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-5-3-4-6-17(14)20-19(22)16-7-8-18(15(2)13-16)26(23,24)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRKHHHBDJAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-methylphenyl)-4-(morpholin-4-ylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide
Reactant of Route 6
3-methyl-N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.